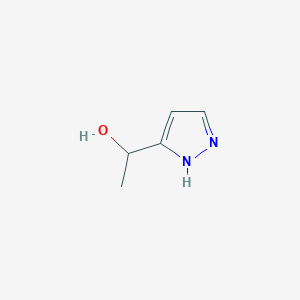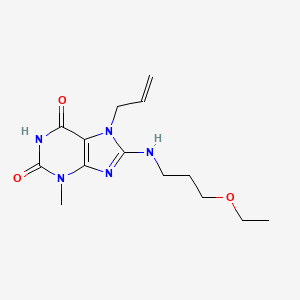
7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AEMPD, is a synthetic compound that belongs to the family of purine derivatives. AEMPD has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Antidepressant Derivatives
A study by Khaliullin et al. (2018) synthesized derivatives of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione and tested their antidepressant activity, highlighting the potential of purine derivatives in developing new antidepressants Khaliullin et al., 2018.
Development of Serotonin Receptor Affinity Compounds
Research by Żmudzki et al. (2015) focused on synthesizing derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to explore their affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating the relevance of purine derivatives in neuropharmacology Żmudzki et al., 2015.
Protective Group Strategy in Synthesis
A technique using thietanyl protection for the synthesis of 1-alkyl-8-amino-3-methyl-7-(1,1-dioxo-1λ6-thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones was detailed by Khaliullin et al. (2015), underscoring advanced synthetic strategies for purine derivatives Khaliullin et al., 2015.
Anticancer Activity of Purine-diones
A study by Hayallah (2017) on the design, synthesis, and anticancer activity of olomoucine analogues, including purine-diones, reveals the therapeutic potential of these compounds in cancer treatment Hayallah, 2017.
properties
IUPAC Name |
8-(3-ethoxypropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-4-8-19-10-11(18(3)14(21)17-12(10)20)16-13(19)15-7-6-9-22-5-2/h4H,1,5-9H2,2-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDBZXLYNOCKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

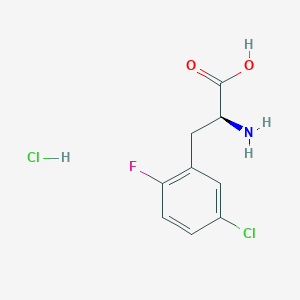
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)


![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)
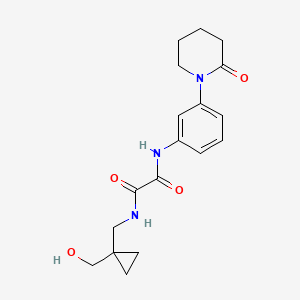
![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)
![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)
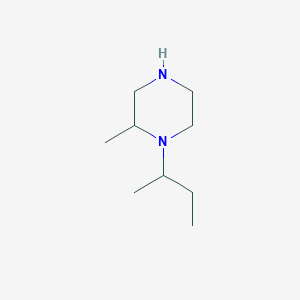
![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)
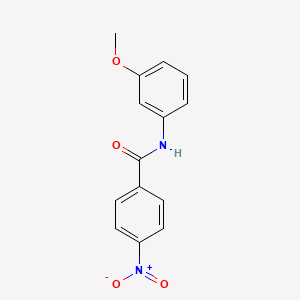
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)
![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)
